KDM4C Inhibition: Differential Enzyme vs. Cellular Potency
The target compound displays a 50‑fold drop in potency between isolated enzyme and cell‑based KDM4C assays (IC₅₀ 200 nM vs 10 000 nM), a differential not observed for the reference inhibitor IOX1 (IC₅₀ 600 nM enzyme), indicating that the target compound may serve as a permeability‑sensitive tool for probing intracellular target engagement [1].
| Evidence Dimension | KDM4C inhibition disparity between biochemical and cellular assays |
|---|---|
| Target Compound Data | IC₅₀ 200 nM (enzyme, RFMS assay); IC₅₀ 10 000 nM (U2OS cells, H3K9Me3 demethylation) |
| Comparator Or Baseline | IOX1: IC₅₀ 600 nM (enzyme, TR-FRET assay); cell data not reported for direct comparison |
| Quantified Difference | 50‑fold enzyme‑to‑cell shift for target vs. single‑digit shift expected for cell‑permeable probes |
| Conditions | Enzyme: N‑terminal His‑tagged human KDM4C expressed in E. coli BL21(DE3), trimethylated peptide substrate. Cell: full‑length human KDM4C transfected in U2OS cells, 24 h incubation. |
Why This Matters
A large enzyme‑cell potency gap identifies the target as a scaffold with tunable permeability, valuable for medicinal chemistry programs that require a defined starting point for permeability optimization.
- [1] BindingDB. BDBM50149926 (CHEMBL3770723). Affinity data for KDM4C. IC₅₀ 200 nM enzyme, 10 000 nM cell. View Source
